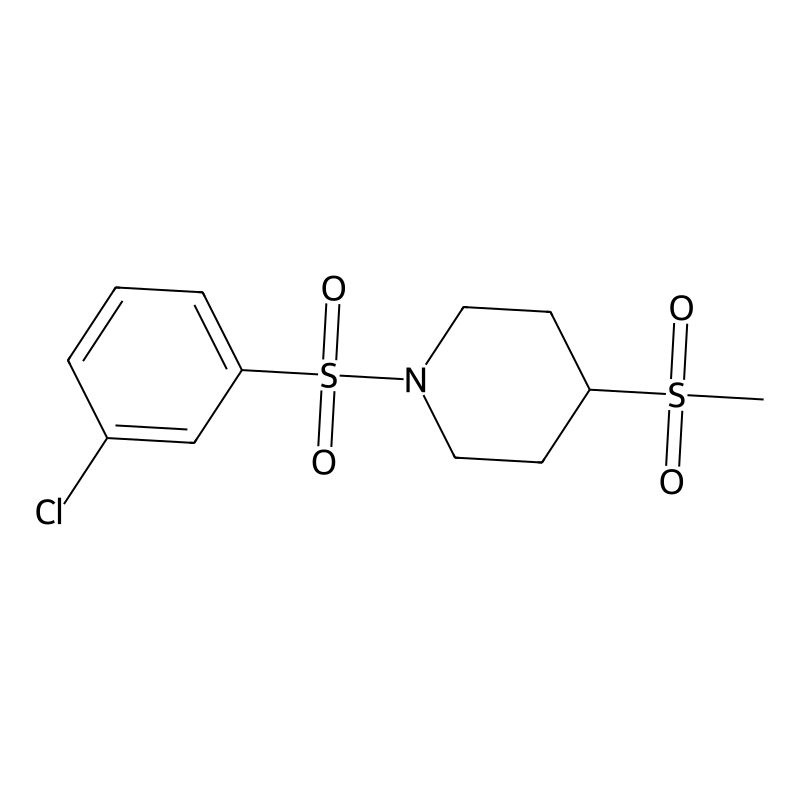

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound characterized by a piperidine ring substituted with two sulfonyl groups: one derived from 3-chlorobenzenesulfonyl and the other from methylsulfonyl. The molecular formula of this compound is , and it possesses unique structural features that contribute to its potential biological activities.

- Oxidation: This compound can be oxidized to form sulfone derivatives using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert the sulfonyl groups to sulfides, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where various nucleophiles (e.g., amines or thiols) can be introduced under basic conditions .

Research indicates that 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine exhibits potential biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to various pharmacological effects. For example, compounds with similar structures have shown significant activity against bacterial strains and potential as acetylcholinesterase inhibitors .

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:

- Starting Materials: The reaction begins with 3-chlorobenzenesulfonyl chloride and 4-methylsulfonylpiperidine.

- Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, with triethylamine used as a base to neutralize hydrochloric acid produced during the reaction.

- Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control over reaction parameters.

1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications across various fields:

- Chemistry: It serves as an intermediate for synthesizing more complex organic molecules.

- Biology: Investigated for its antimicrobial and anticancer properties.

- Medicine: Explored as a potential drug candidate due to its unique structural features.

- Industry: Utilized in developing new materials with specific properties, such as polymers and coatings .

Studies on the interactions of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine with biological targets have revealed its potential efficacy. The compound may interact with proteins or enzymes involved in disease processes, leading to its observed biological effects. Docking studies have been conducted to elucidate these interactions at a molecular level, supporting its role in drug development .

Several compounds share structural similarities with 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine, each exhibiting unique characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine | Similar piperidine ring with methylbenzyl substitution | Antimicrobial and anticancer properties |

| 1-[(3-Chlorophenyl)sulfonyl]-4-(1-piperazinyl)-1H-indole | Indole core structure with chlorophenyl sulfonamide | Potential anticancer activity |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Contains oxadiazole moiety | Antibacterial activity against various strains |

These compounds highlight the versatility of sulfonamide derivatives in medicinal chemistry while emphasizing the unique positioning of 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine due to its specific substituents and potential applications in drug discovery .